

Spectroscopic Profile of 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-cyclohexadiene

Cat. No.: B054767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dimethyl-1,3-cyclohexadiene** (CAS RN: 4430-91-5), a cyclic conjugated diene. Due to the limited availability of experimentally derived ^1H and ^{13}C NMR and detailed IR spectral data in publicly accessible databases, this guide combines available mass spectrometry data with predicted NMR and IR data to offer a valuable resource for researchers. Detailed, synthesized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,3-dimethyl-1,3-cyclohexadiene**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₂	[1] [2] [3] [4]
Molecular Weight	108.18 g/mol	[1] [2] [3] [4]
Major Mass Fragments (m/z)	Relative Intensity	
108	100 (Molecular Ion)	[2]
93	~80	[2]
77	~40	[2]
91	~35	[2]
65	~20	[2]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.7	Singlet	2H	Olefinic Protons (H-1, H-4)
~2.1	Triplet	4H	Allylic Protons (H-5, H-6)
~1.7	Singlet	6H	Methyl Protons (2,3-CH ₃)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~128	Olefinic Carbons (C-1, C-4)
~125	Olefinic Carbons (C-2, C-3)
~25	Allylic Carbons (C-5, C-6)
~20	Methyl Carbons (2,3-CH ₃)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3020	=C-H Stretch	Medium
2930-2850	C-H Stretch (Alkyl)	Strong
~1650	C=C Stretch (Conjugated)	Medium
~1450	CH ₂ Bend	Medium
~1375	CH ₃ Bend	Medium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are synthesized from established methods for similar volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the procedure for obtaining ¹H and ¹³C NMR spectra of **2,3-dimethyl-1,3-cyclohexadiene**, which is a volatile liquid.

1. Sample Preparation:

- Due to the volatility of the sample, all preparation steps should be carried out efficiently.
- In a clean, dry NMR tube, dissolve approximately 5-10 mg of **2,3-dimethyl-1,3-cyclohexadiene** in ~0.6 mL of deuterated chloroform (CDCl₃).[\[5\]](#)[\[6\]](#)

- Ensure the sample is completely dissolved to form a homogeneous solution.[5]
- Filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter.[7]
- Cap the NMR tube securely to prevent evaporation.

2. Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Reference: CDCl_3 solvent peak at 77.16 ppm.[\[8\]](#)

Infrared (IR) Spectroscopy

This protocol details the acquisition of an FT-IR spectrum of the liquid sample.

1. Sample Preparation (Neat Liquid on Salt Plates):

- Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
- Place a single drop of **2,3-dimethyl-1,3-cyclohexadiene** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.
- Mount the salt plates in the spectrometer's sample holder.

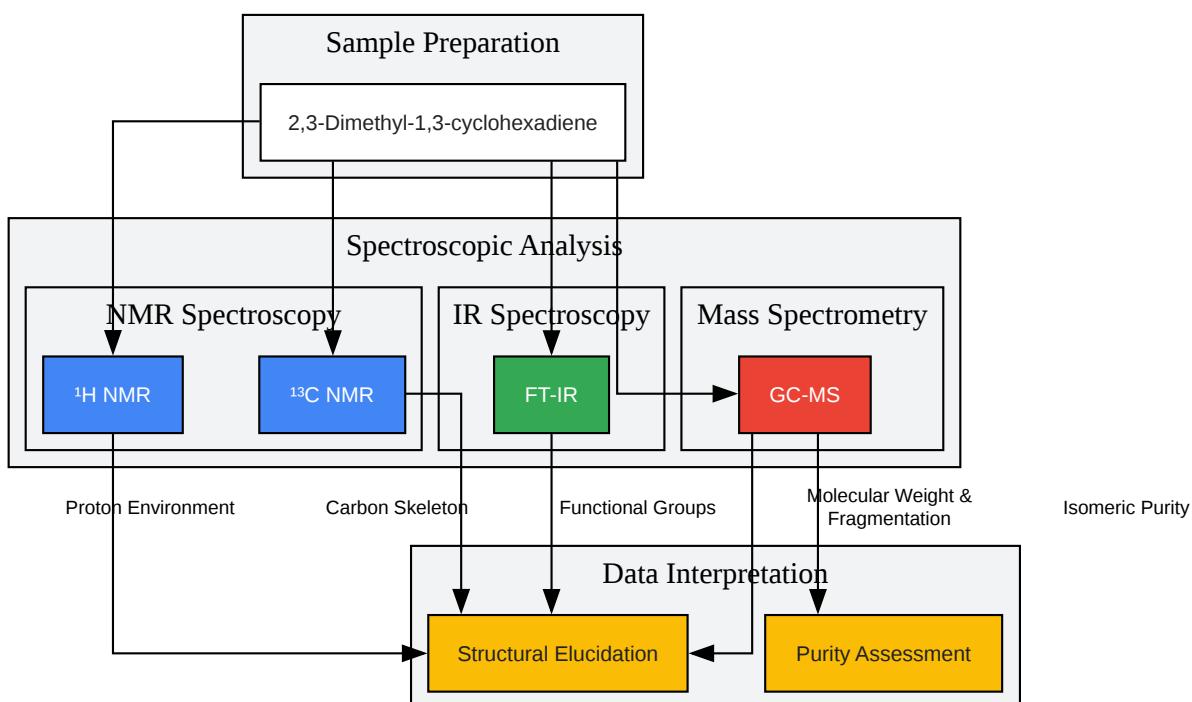
2. Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared Spectrometer
- Accessory: Transmission
- Spectral Range: 4000-400 cm^{-1} [\[9\]](#)
- Resolution: 4 cm^{-1} [\[10\]](#)
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.[\[9\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conditions for the analysis of **2,3-dimethyl-1,3-cyclohexadiene** by GC-MS, suitable for separation from isomers and identification.

1. Sample Preparation:


- Prepare a dilute solution of **2,3-dimethyl-1,3-cyclohexadiene** in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

2. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890A or similar
- Mass Spectrometer: Agilent 5975C or similar
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[\[11\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[12\]](#)
- Injector Temperature: 250 °C[\[12\]](#)
- Injection Volume: 1 µL
- Split Ratio: 50:1 to prevent column overloading.[\[13\]](#)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase at 5 °C/min to 150 °C.
 - Hold: Hold at 150 °C for 2 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[\[12\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
- Mass Range: m/z 40-300

Visualizations

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of **2,3-dimethyl-1,3-cyclohexadiene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,3-dimethyl-1,3-cyclohexadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethyl-1,3-cyclohexadiene | C8H12 | CID 521155 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,3-dimethyl-1,3-cyclohexadiene [stenutz.eu]
- 5. organomation.com [organomation.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. reddit.com [reddit.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054767#2-3-dimethyl-1-3-cyclohexadiene-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com